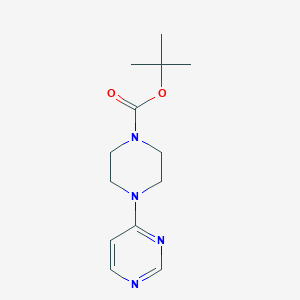

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDGVJCIWVOYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594146 | |

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-89-1 | |

| Record name | tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the preparation of heteroaromatic compounds. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway

The principal method for the synthesis of this compound involves the reaction of 4-chloropyrimidine with tert-butyl piperazine-1-carboxylate . In this reaction, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the secondary amine of the piperazine derivative. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Chloropyrimidine | 1.0 equivalent |

| tert-Butyl piperazine-1-carboxylate | 1.1 equivalents |

| Base (e.g., Triethylamine) | 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Acetonitrile (ACN) |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Product Characteristics | |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.33 g/mol |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Chloropyrimidine

-

tert-Butyl piperazine-1-carboxylate

-

Triethylamine (Et₃N)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyrimidine (1.0 eq) and anhydrous acetonitrile.

-

Addition of Reagents: Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthesis Route Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Due to its structural motifs, this molecule is recognized as a valuable intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and agents targeting central nervous system disorders and cancer.[1] This document summarizes available quantitative data, outlines detailed experimental protocols for determining key physicochemical parameters, and presents a plausible synthetic workflow.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some properties have been reported, many are predicted or remain to be experimentally determined.

| Property | Value | Source |

| CAS Number | 221050-89-1 | [2] |

| Molecular Formula | C₁₃H₂₀N₄O₂ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Boiling Point | 398.0 ± 32.0 °C | [1] (Predicted) |

| Melting Point | Not available | |

| Solubility | Soluble in some organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[3] Aqueous solubility data is not available. | |

| pKa | Not available | |

| LogP | Not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute near the expected melting point).

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting.

-

The melting range is reported as the interval between these two temperatures.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated until equilibrium is reached (typically 24-72 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and filtered through a syringe filter.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or manual burette

-

Jacketed titration vessel with temperature control

-

Stirrer

Procedure:

-

A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is placed in the titration vessel and stirred continuously.

-

The initial pH of the solution is recorded.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

The titration is continued past the equivalence point(s).

-

The pKa value(s) are determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point(s).

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase column (e.g., C18)

-

A series of standard compounds with known LogP values

Procedure:

-

A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is prepared.

-

A set of standard compounds with a range of known LogP values is injected into the HPLC system, and their retention times are recorded.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

-

A solution of the test compound, this compound, is prepared and injected into the HPLC system under the same conditions.

-

The retention time of the test compound is measured.

-

The LogP of the test compound is determined by interpolating its retention factor onto the calibration curve.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route can be proposed based on common organic chemistry reactions for analogous structures. A likely approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with tert-butyl piperazine-1-carboxylate.

Caption: Plausible synthesis of this compound.

This proposed synthesis involves the reaction of 4-chloropyrimidine with tert-butyl piperazine-1-carboxylate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), likely with heating to facilitate the reaction.

Biological Context and Applications

Derivatives of pyrimidine and piperazine are known to possess a wide range of biological activities, including anti-viral, anti-tumor, and anti-bacterial properties.[4] Specifically, the this compound scaffold is utilized as a key intermediate in the synthesis of more complex molecules for drug discovery.[1] Its structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry for the development of potent and selective therapeutic agents.[1] For instance, a hybrid molecule incorporating pyrimidine, triazole, and tert-butyl-piperazine-carboxylate has been reported to bind to estrogen receptor alpha (ERα) and suppress the growth of breast cancer cells. This highlights the potential of this chemical scaffold in the development of novel anticancer agents.

References

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate CAS number and structure

An In-depth Technical Guide to tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and development. This document details its chemical identity, structure, physicochemical properties, and its significant role as a building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group.

CAS Number: 221050-89-1

Molecular Formula: C₁₃H₂₀N₄O₂

Chemical Structure:

Physicochemical and Analytical Data

A thorough understanding of the physicochemical and analytical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Weight | 264.32 g/mol | [1] |

| Boiling Point | 398.0±32.0 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Note: The provided data is based on commercially available information. For detailed experimental values, further analytical characterization is recommended.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural components, the pyrimidine and piperazine rings, are common pharmacophores found in numerous therapeutic agents.

The primary application of this compound is in the development of kinase inhibitors .[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrimidine moiety can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the piperazine ring provides a versatile point for substitution to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of similar piperazine-containing pyrimidines have been investigated for their potential as inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction.

Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of the target compound.

General Experimental Considerations:

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, often in the presence of a base to neutralize the hydrogen halide formed.

-

Purification: The crude product is usually purified by column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathway Involvement

Given its role as an intermediate for kinase inhibitors, the final drug molecules derived from this compound are designed to modulate specific signaling pathways. The exact pathway depends on the kinase being targeted.

Illustrative Kinase Inhibitor Signaling Pathway:

Caption: Example of a kinase inhibitor's mechanism.

This diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy. Kinase inhibitors developed from the title compound could potentially target kinases within this or other critical cellular signaling cascades.

Conclusion

This compound is a valuable chemical entity for medicinal chemists and drug development professionals. Its versatile structure provides a foundation for the synthesis of potent and selective kinase inhibitors, highlighting its importance in the ongoing quest for novel therapeutics. Further research into the synthesis and application of this intermediate will undoubtedly contribute to the expansion of the drug discovery pipeline.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound of interest in pharmaceutical research and drug development, often serving as a key intermediate in the synthesis of bioactive molecules. A thorough understanding of its analytical properties, particularly its behavior under mass spectrometry (MS) conditions, is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including its physicochemical properties, predicted fragmentation patterns, and a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Predicted Mass Spectrometry Data

A summary of the key physicochemical properties for this compound is presented below. These values are essential for developing appropriate analytical methodologies.

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.32 g/mol |

| Monoisotopic Mass | 264.1586 Da |

| Predicted m/z of [M+H]⁺ | 265.1664 |

| Predicted m/z of [M+Na]⁺ | 287.1484 |

Predicted Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is anticipated to proceed through characteristic losses of its primary structural motifs. The initial and most prominent fragmentation event is the facile cleavage of the tert-butoxycarbonyl (Boc) protecting group. Subsequent fragmentation is expected to involve the piperazine and pyrimidine rings.

A diagram illustrating the predicted fragmentation pathway is provided below.

Caption: Predicted fragmentation of this compound.

The following table summarizes the predicted major fragment ions for this compound.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 265.17 | 209.11 | C₄H₈ (Isobutylene) |

| 265.17 | 208.10 | •C₄H₉ (tert-butyl radical) |

| 265.17 | 191.10 | C₄H₈O₂ (from Boc group) |

| 209.11 | 165.12 | CO₂ |

| 209.11 | 124.08 | C₄H₅N₂ (fragment of pyrimidine and piperazine) |

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general-purpose liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the analysis of this compound.

Sample Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.

-

Sample Extraction (from a biological matrix):

-

To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be optimized, but predicted transitions are: 265.17 > 209.11 and 265.17 > 165.12 |

The experimental workflow for the LC-MS/MS analysis is depicted in the following diagram.

Caption: General workflow for the LC-MS/MS analysis of the target compound.

Data Analysis and Interpretation

Data acquired from the LC-MS/MS analysis should be processed using appropriate software. For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The concentration of the analyte in unknown samples can then be determined from this curve. For qualitative analysis, the presence of the precursor ion and its characteristic fragment ions at the expected retention time provides confident identification of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pathways and the detailed experimental protocol offer a robust starting point for method development and routine analysis. Researchers and scientists can adapt and optimize the provided methodologies to suit their specific instrumentation and analytical requirements in the pursuit of drug discovery and development.

Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Immediate Release

Introduction

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound frequently employed as an intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, combining a pyrimidine ring with a Boc-protected piperazine, makes it a versatile scaffold for developing novel therapeutics. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. An understanding of its solubility profile is therefore paramount for efficient process development and successful drug candidate synthesis.

Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to record their experimentally determined solubility values. It is recommended to perform these measurements at various temperatures to gain a complete understanding of the compound's solubility behavior.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Isopropanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane (DCM) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of solubility. The following are detailed protocols for two standard methods in the pharmaceutical industry: the Shake-Flask method for thermodynamic solubility and a general protocol for kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility provides the saturation concentration of a compound in a solvent at equilibrium.[1][2] This is often considered the "true" solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous or organic medium.[3][4]

Objective: To rapidly assess the solubility of this compound in various organic solvents.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[5]

-

Selected organic solvents.

-

96-well microtiter plates.

-

Automated liquid handler or multichannel pipettes.

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.[4][6]

-

Plate sealer.

Procedure:

-

Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution of the compound to the solvent-containing wells.[6] This is typically done in a way to create a dilution series.

-

Mixing and Incubation: Seal the plate and mix thoroughly. Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay, typically 1 to 2 hours.[6]

-

Detection (Nephelometry): Place the plate in a nephelometer to measure the light scattering caused by any precipitated compound.[4] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Detection (UV-Vis Absorbance): Alternatively, after incubation, the samples can be filtered (using a filter plate) to remove any precipitate. The concentration of the compound in the filtrate is then determined by measuring the UV absorbance and comparing it to a standard curve.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable researchers to generate reliable and crucial data to support their drug discovery and development endeavors. The provided table template can be used to systematically record these findings, contributing to a more comprehensive understanding of this important pharmaceutical intermediate.

References

- 1. evotec.com [evotec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

The Pivotal Role of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and high-quality chemical intermediates. Among these, tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate has emerged as a cornerstone building block, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its critical application in the synthesis of groundbreaking pharmaceuticals, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which is in turn protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement provides a stable yet reactive scaffold for further chemical modifications. The Boc protecting group is crucial for synthetic strategies, as it allows for selective reactions at other positions of the molecule and can be readily removed under acidic conditions when required.

While specific experimental data for the title compound is not widely published, the properties of the closely related and commercially significant intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, used in the synthesis of Palbociclib, offer valuable comparative insights.

| Property | Value (for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) |

| CAS Number | 571188-59-5 |

| Molecular Formula | C₁₄H₂₂N₄O₂ |

| Molecular Weight | 278.35 g/mol |

| Appearance | Yellow powder |

| Melting Point | 130-132 °C |

| Purity | ≥97% |

Synthesis and Experimental Protocols

The synthesis of pyrimidine-piperazine derivatives is a critical step in the production of numerous active pharmaceutical ingredients (APIs). A general and effective method for the synthesis of the related intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, involves the hydrogenation of a nitro-precursor. This reaction is highly efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

-

Materials:

-

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

-

10% Palladium on carbon (Pd/C) catalyst (50% wet)

-

Anhydrous ethanol

-

Hydrogen gas

-

Nitrogen gas

-

Diatomaceous earth

-

-

Procedure:

-

To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon catalyst (1.0 g, 50% wet), and anhydrous ethanol (100 mL).

-

Evacuate the reaction system and then fill it with hydrogen gas.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, remove the hydrogen gas by evacuation and refill the flask with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the target compound.

-

-

Yield: 2.7 g (97%)

-

Mass Spectrometry Data: MS: [M+H]⁺ 279

This synthetic route is robust and scalable, making it suitable for industrial production. The use of a palladium catalyst ensures a clean and efficient reduction of the nitro group to an amine without affecting the other functional groups in the molecule.

Technical Guide: Biological Activity Screening of Pyrimidinylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of pyrimidinylpiperazine derivatives, a class of compounds with significant therapeutic potential. The document outlines detailed experimental protocols for key assays, presents quantitative biological data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to Pyrimidinylpiperazine Derivatives

Pyrimidinylpiperazine derivatives are a versatile scaffold in medicinal chemistry, forming the core structure of numerous drugs with a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][2][3][4][5] The pyrimidine ring can effectively form hydrogen bonds, while the piperazine moiety often improves pharmacokinetic properties, making this scaffold attractive for drug design.[6] A number of drugs incorporate the pyrimidinylpiperazine structure, including the anticancer agent Dasatinib and the anxiolytic Buspirone.[7] The diverse biological activities arise from the various substitutions that can be made on both the pyrimidine and piperazine rings, allowing for the fine-tuning of their interactions with biological targets.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of pyrimidinylpiperazine derivatives. Below are protocols for commonly employed assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Objective: To determine the concentration of a pyrimidinylpiperazine derivative that inhibits 50% of cell growth (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[9][10][11][12]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Pyrimidinylpiperazine derivatives dissolved in dimethyl sulfoxide (DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

DMSO for solubilizing formazan crystals.

-

96-well microplates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the pyrimidinylpiperazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Many pyrimidinylpiperazine derivatives exhibit their anticancer effects by inhibiting protein kinases.[13]

Objective: To determine the inhibitory activity of pyrimidinylpiperazine derivatives against a specific kinase (e.g., PI3Kδ, Aurora A, EGFR-TK).[14][15][16]

Materials:

-

Recombinant human kinase.

-

Kinase-specific substrate.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Pyrimidinylpiperazine derivatives dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, the pyrimidinylpiperazine derivative at various concentrations, and the kinase-specific substrate in the appropriate kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidinylpiperazine derivatives against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains (e.g., Aspergillus species).[17]

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

-

Pyrimidinylpiperazine derivatives dissolved in DMSO.

-

Standard antibiotic and antifungal agents (e.g., Streptomycin, Fluconazole).

-

96-well microplates.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Compound Dilution: Prepare serial twofold dilutions of the compounds in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrimidinylpiperazine derivatives from various studies.

Table 1: In Vitro Anticancer Activity of Pyrimidinylpiperazine Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 29b | Human Carcinoma | Cytotoxicity | Potent | [1] |

| 3b | Huh-7 (Liver) | MTT | 6.54 | [9] |

| 3b | A549 (Lung) | MTT | 15.54 | [9] |

| 3b | MCF-7 (Breast) | MTT | 6.13 | [9] |

| 5l | MCF-7 (Breast) | MTT | 9.15 | [18] |

| 5l | HepG2 (Liver) | MTT | 10.45 | [18] |

| 10b | MCF-7 (Breast) | Cytotoxicity | 19.4 | [9] |

| 10e | MCF-7 (Breast) | Cytotoxicity | 14.5 | [9] |

| 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [12] |

| 12b | A549 (Lung) | Cytotoxicity | 40.54 (µg/mL) | [19] |

| 12b | Caco-2 (Colon) | Cytotoxicity | 29.77 (µg/mL) | [19] |

| 16 | EGFR-TK expressing | EGFR Inhibition | 0.034 | [16] |

Table 2: Kinase Inhibitory Activity of Pyrimidinylpiperazine Derivatives

| Compound | Target Kinase | Assay | IC50 (nM) | Reference |

| 1-(2-Pyrimidinyl)piperazine | α2-adrenergic receptor | Receptor Binding | 7.3-40 | [7] |

| 1-(2-Pyrimidinyl)piperazine | 5-HT1A receptor | Receptor Binding | 414 | [7] |

| Compound 13 | Aurora A | Kinase Inhibition | < 200 | [15] |

| Compound 5k | EGFR | Kinase Inhibition | 40-204 | [20] |

| Compound 5k | Her2 | Kinase Inhibition | 40-204 | [20] |

| Compound 5k | VEGFR2 | Kinase Inhibition | 40-204 | [20] |

| Compound 5k | CDK2 | Kinase Inhibition | 40-204 | [20] |

Table 3: Antimicrobial Activity of Pyrimidinylpiperazine Derivatives

| Compound Series | Microbial Strain | Activity | Reference |

| 4b, 4d, 5a, 5b | Bacteria | Good activity at 40µg/ml | [21] |

| 4a, 4d, 4e, 5c, 5e | Fungi | Significant activity at 40 µg/ml | [21] |

| Compound V | S. aureus, B. subtilis | Good antibacterial activity | [17] |

| Various derivatives | Aspergillus species | Good antifungal activity | [17] |

| Various derivatives | M. tuberculosis | Inhibition at 1-100 µg/L | [17] |

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Caption: General workflow for the screening and development of pyrimidinylpiperazine derivatives.

References

- 1. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]

- 19. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 21. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Core Structure: The Xanthine Scaffold

An In-Depth Technical Guide on the Core of Substituted Xanthine Derivatives Related to C13H20N4O2

The molecular formula C13H20N4O2 corresponds to at least two isomeric chemical structures within the xanthine family: 8-methyl-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dione and 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione . Due to the limited availability of specific experimental data for these particular compounds, this guide will focus on the broader class of substituted xanthine derivatives, providing a comprehensive overview of their synthesis, biological activities, and the experimental protocols used for their evaluation.

Xanthine, or 3,7-dihydropurine-2,6-dione, is a purine base consisting of a pyrimidine ring fused to an imidazole ring.[1] This core structure is found in many naturally occurring and synthetic compounds with a wide range of pharmacological activities.[2] The nitrogen atoms at positions 1, 3, and 7, and the carbon at position 8 are common sites for substitution, leading to a diverse array of derivatives with varied biological effects.[2][3]

Synthesis of Substituted Xanthine Derivatives

The synthesis of substituted xanthines can be broadly categorized into methods for N-alkylation and C8-substitution.

N-Alkylation: Alkyl groups can be introduced at the N1, N3, and N7 positions of the xanthine core. This is often achieved by reacting the xanthine with alkyl halides in the presence of a base.[4][5] More recent methods also utilize greener solvents like water and technologies such as Q-tube® for efficient alkylation.[4]

C8-Substitution: The introduction of substituents at the 8-position is a key strategy for modifying the pharmacological profile of xanthine derivatives. A common approach is the Traube purine synthesis, which involves the condensation of a 5,6-diaminouracil with a carboxylic acid or its derivative, followed by cyclization.[1][2] Microwave-assisted synthesis has been shown to significantly improve the efficiency of these cyclization reactions.[6]

Biological Activity and Mechanisms of Action

Substituted xanthine derivatives are known to interact with several important biological targets, primarily adenosine receptors, phosphodiesterases, and dipeptidyl peptidase-4.

Adenosine Receptor Antagonism

Many xanthine derivatives, including caffeine and theophylline, act as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2][7] These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation can lead to effects such as CNS stimulation, bronchodilation, and anti-inflammatory responses.[7][8]

Phosphodiesterase (PDE) Inhibition

Xanthines can inhibit phosphodiesterases, a group of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][9] By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP, leading to various cellular responses, including smooth muscle relaxation and reduced inflammation.[9][10]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

More recently, xanthine-based compounds have been developed as potent and selective inhibitors of DPP-4.[11][12] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are important for regulating blood glucose levels.[13][14] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon release in a glucose-dependent manner.[15][16]

Quantitative Data

The following tables summarize the pharmacological data for a selection of representative xanthine derivatives.

Table 1: Adenosine Receptor Binding Affinities of Selected Xanthine Derivatives

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Theophylline | 12,000 | 25,000 | 13,000 | >100,000 |

| Caffeine | 40,000 | 20,000 | 50,000 | >100,000 |

| Istradefylline | 2,800 | 2.2 | >10,000 | 1,400 |

Data are indicative and compiled from various sources. Ki values represent the inhibition constant.

Table 2: Phosphodiesterase Inhibitory Activity of Selected Xanthine Derivatives

| Compound | PDE1 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |

| Theophylline | 200 | 50 | 100 | 250 |

| Pentoxifylline | 100 | - | - | 200 |

IC50 values represent the half-maximal inhibitory concentration.

Table 3: DPP-4 Inhibitory Activity of Selected Xanthine-Based Derivatives

| Compound | DPP-4 IC50 (nM) |

| Linagliptin | 1 |

| BI 1356 | ~1 |

IC50 values represent the half-maximal inhibitory concentration.[12]

Experimental Protocols

Adenosine Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to adenosine receptors.

Materials:

-

Membrane preparations from cells expressing the specific adenosine receptor subtype.

-

Radioligand (e.g., [³H]DPCPX for A1).[17]

-

Non-specific binding agent (e.g., theophylline).[17]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a separate set of tubes containing a high concentration of an unlabeled ligand is included.[18]

-

After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[18]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[17]

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific PDE isozyme.

Materials:

-

Recombinant human PDE enzyme.

-

[³H]cAMP or [³H]cGMP as a substrate.

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation fluid.

Procedure:

-

The test compound is pre-incubated with the PDE enzyme in an assay buffer.

-

The reaction is initiated by the addition of the radiolabeled substrate ([³H]cAMP or [³H]cGMP).[19]

-

The mixture is incubated at 30°C for a defined period.[19]

-

The reaction is terminated by boiling.[19]

-

Snake venom nucleotidase is added to hydrolyze the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.[19]

-

The mixture is passed through an anion-exchange resin column to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside.

-

The radioactivity of the eluted nucleoside is quantified by scintillation counting.

-

The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Adenosine receptor signaling pathways.[20][21]

References

- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. [Synthesis and biological activity of substituted xanthines as DPP-Ⅳ inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 14. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Boc-Protected Pyrimidinylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pyrimidinylpiperazine scaffold has become a cornerstone in modern medicinal chemistry, leading to the development of numerous therapeutic agents with diverse pharmacological activities. The precise chemical manipulation required to synthesize these complex molecules is largely indebted to the advent of protecting group chemistry, with the tert-butoxycarbonyl (Boc) group playing a pivotal role. This technical guide delves into the discovery and history of Boc-protected pyrimidinylpiperazines, providing an in-depth analysis of their synthesis, biological significance, and the experimental methodologies that underpin their development.

Historical Perspective: A Convergence of Scaffolds

The history of Boc-protected pyrimidinylpiperazines is not a singular narrative but rather a convergence of advancements in heterocyclic chemistry and the strategic application of protecting groups. The pyrimidine ring, a fundamental component of nucleobases, has long been recognized for its broad biological activities.[1] Similarly, the piperazine moiety is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties.[2]

The journey began with the independent exploration of pyrimidine and piperazine derivatives. An early and notable example of a pyrimidinylpiperazine-containing drug is Buspirone , an anxiolytic first synthesized in 1968.[3] While the initial synthesis of such compounds may not have universally employed Boc protection, the increasing complexity of drug candidates necessitated more controlled and selective synthetic routes.

The widespread adoption of the Boc protecting group in the latter half of the 20th century revolutionized organic synthesis.[4][5] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, made it an ideal tool for multi-step syntheses.[4] This allowed chemists to selectively modify different positions of the pyrimidinylpiperazine core, leading to the creation of vast libraries of analogues for structure-activity relationship (SAR) studies.

The "discovery" of Boc-protected pyrimidinylpiperazines can be seen as an evolutionary process. As medicinal chemists sought to develop more potent and selective drugs, particularly in the area of kinase inhibitors, the use of Boc-protected piperazine as a key building block became increasingly prevalent.[2][6][7] This approach provided a reliable method for introducing the piperazine moiety while preventing unwanted side reactions at the secondary amine.

The Indispensable Role of Boc Protection in Synthesis

The tert-butoxycarbonyl (Boc) group serves as a transient shield for the amine functionality, rendering it non-nucleophilic and preventing its participation in undesired reactions. The protecting agent of choice is typically di-tert-butyl dicarbonate (Boc₂O).[4] The protection of one of the nitrogen atoms of piperazine allows for the selective functionalization of the other nitrogen, a critical step in the synthesis of asymmetrically substituted pyrimidinylpiperazines.

A general synthetic workflow for the preparation of Boc-protected pyrimidinylpiperazines is depicted below:

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of Boc-protected pyrimidinylpiperazines. Below are representative protocols extracted from the literature.

Protocol 1: Synthesis of N-Boc Piperazine

A common method for the synthesis of N-Boc piperazine involves the reaction of diethanolamine as a starting material, which undergoes chlorination, Boc protection, and subsequent aminolysis cyclization.[1] This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yields.[1]

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Ammonia water

-

Inorganic base (e.g., sodium carbonate)

-

Purified water

Procedure:

-

Chlorination: React diethanolamine with thionyl chloride. The molar ratio of thionyl chloride to diethanolamine is typically between 2.75:1 and 3.25:1.[1]

-

Boc Protection: The chlorinated intermediate is then reacted with Boc anhydride. The molar ratio of Boc anhydride to diethanolamine is approximately 0.95-1.05:1.[1]

-

Aminolysis Cyclization: The Boc-protected intermediate is cyclized in the presence of ammonia water to form N-Boc piperazine. The molar ratio of ammonia to diethanolamine is in the range of 2-4:1.[1] The reaction is typically carried out in purified water for 12-16 hours.[1]

Protocol 2: Synthesis of a Deprotected N-Boc Piperazine Derived Mannich Base

This protocol describes the synthesis of a Mannich base from Boc-piperazine and its subsequent deprotection.[8]

Materials:

-

Boc-piperazine

-

Aniline

-

Ethanol

-

Formalin (37%)

-

6N HCl

-

Ether

-

Solid KOH

-

Ethyl acetate

-

Na₂SO₄

Procedure:

-

Mannich Reaction: Dissolve 0.01 mol of Boc-piperazine and 0.01 mol of aniline in ethanol. To this stirred mixture, add 1 ml of formalin (37%) and reflux for 5 hours. Monitor the reaction completion by TLC. Pour the reaction mixture into ice water and filter the precipitate.[8]

-

Deprotection: Dissolve the resulting Boc-protected piperazine derivative in 60 ml of 6N HCl and wash with ether (3 x 50 ml). Basify the aqueous phase with solid KOH to a pH of 11. Extract the product with ethyl acetate (3 x 100 ml). Dry the combined organic phases over Na₂SO₄ and concentrate to yield the final deprotected compound.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of pyrimidinylpiperazine derivatives.

Table 1: Synthesis Yields of Boc-Protected Intermediates and Final Compounds

| Compound/Intermediate | Synthetic Step | Reagents | Yield (%) | Reference |

| N-Boc piperazine | Chlorination, Boc protection, aminolysis cyclization | Diethanolamine, SOCl₂, Boc₂O, NH₃·H₂O | >93.5 | [1] |

| N-((piperazin-1-yl) methyl) benzenamine derivatives | Mannich reaction and deprotection | Boc-piperazine, substituted anilines, formalin | 52-80 | [8] |

Table 2: Biological Activity of Pyrimidinylpiperazine Derivatives

| Compound | Target | Activity (IC₅₀/Kᵢ) | Cell Line/Assay | Reference |

| 1-(2-Pyrimidinyl)piperazine | α₂-adrenergic receptor | Kᵢ = 7.3–40 nM | Receptor binding assay | [9] |

| 1-(2-Pyrimidinyl)piperazine | 5-HT₁ₐ receptor | Kᵢ = 414 nM (partial agonist) | Receptor binding assay | [9] |

| Pyrimidine-based Aurora Kinase Inhibitor (Compound 13) | Aurora A Kinase | IC₅₀ < 200 nM | In vitro kinase assay | [6] |

| Pyrimidine-based Aurora Kinase Inhibitor (Compound 22) | Aurora A Kinase | IC₅₀ = 9.3 nM | In vitro kinase assay | [7] |

| Pyrimidine-based Aurora Kinase Inhibitor (Compound 22) | Aurora B Kinase | IC₅₀ = 2.8 nM | In vitro kinase assay | [7] |

Signaling Pathways and Logical Relationships

The biological effects of pyrimidinylpiperazine derivatives are often mediated through their interaction with specific signaling pathways. For instance, pyrimidine-based Aurora kinase inhibitors have been developed to reduce the levels of MYC oncoproteins, which are implicated in a variety of cancers.[6]

Conclusion

The development of Boc-protected pyrimidinylpiperazines represents a significant advancement in medicinal chemistry, enabling the synthesis of highly specific and potent drug candidates. The strategic use of the Boc protecting group has provided chemists with the tools to systematically explore the chemical space around the pyrimidinylpiperazine scaffold, leading to important discoveries in areas such as oncology and neuroscience. As synthetic methodologies continue to evolve, the application of Boc-protected intermediates will undoubtedly continue to play a crucial role in the future of drug discovery.

References

- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buspirone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jgtps.com [jgtps.com]

- 9. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

Commercial suppliers of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its chemical and physical properties, commercial suppliers, a detailed synthetic protocol, and its application in targeting significant signaling pathways in cancer research.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which is protected by a tert-butyloxycarbonyl (Boc) group. This structure serves as a versatile scaffold in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 221050-89-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₀N₄O₂ | [3][5] |

| Molecular Weight | 264.33 g/mol | - |

| Purity | >97% | [2] |

| Boiling Point | 398.0 ± 32.0 °C at 760 mmHg | - |

| Storage Conditions | 2-8°C | - |

Commercial Suppliers

This compound is available from several commercial suppliers. It is important to note that purity and available quantities may vary between suppliers. Researchers should request a certificate of analysis to verify the quality of the compound.

| Supplier | Website | Notes |

| AbacipharmTech | www.abacipharmatech.com | - |

| Angene | www.angene.com | - |

| ChemSigma | www.chemsigma.com | - |

| MySkinRecipes | www.myskinrecipes.com | [2] |

| Reagentia | www.reagentia.sk | [1] |

| CP Lab Safety | www.cplabsafety.com | [4] |

| Fluorochem | www.fluorochem.co.uk | [5] |

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a plausible and detailed synthetic route can be constructed based on established methodologies for analogous pyrimidine-piperazine compounds. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-step process involving the reaction of a chloropyrimidine with Boc-piperazine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar compounds.[6][7] Optimization of reaction conditions may be necessary.

Materials:

-

4-Chloropyrimidine

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as significant scaffolds in the development of kinase inhibitors for cancer therapy.[8] The pyrimidine-piperazine core allows for diverse substitutions to achieve high potency and selectivity against various kinases.

A notable example is a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative (TTP-5), which has been shown to suppress breast cancer growth by targeting the estrogen receptor (ER) signaling pathway and modulating β-catenin activation.[9][10][11]

Estrogen Receptor Signaling Pathway Inhibition

In estrogen receptor-positive (ER+) breast cancer, the binding of estrogen to ERα triggers a cascade of events leading to cell proliferation. The TTP-5 compound, derived from the core structure of this compound, has been shown to bind to ERα and block this signaling pathway.[9][10]

Caption: Inhibition of Estrogen Receptor Signaling by a Pyrimidine-Piperazine Derivative.

This inhibitory action prevents the transcription of genes responsible for cell proliferation, thereby suppressing the growth of ER+ breast cancer cells.[10] This highlights the potential of developing more potent and selective ERα inhibitors based on the this compound scaffold. Further research in this area could lead to novel therapeutic strategies for hormone-dependent cancers.

References

- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. This compound [myskinrecipes.com]

- 3. keyorganics.net [keyorganics.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 221050-89-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. connectjournals.com [connectjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine–triazole‐tethered tert‐butyl‐piperazine‐carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β‐catenin activation | Semantic Scholar [semanticscholar.org]

- 11. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate was publicly available at the time of this writing. The following information is compiled from the safety data of structurally analogous compounds and should be used as a guide for trained professionals only. A thorough risk assessment should be conducted before handling this chemical.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a piperazine ring, a pyrimidine moiety, and a tert-butoxycarbonyl (Boc) protecting group—it belongs to a class of compounds with diverse biological activities. Piperazine and pyrimidine derivatives are known to interact with various biological targets, and as such, careful handling is imperative.[1][2][3]

Chemical and Physical Properties (Predicted)

| Property | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | Piperazine (unsubstituted) |

| Molecular Formula | C₁₄H₂₇N₃O₂[4] | C₁₃H₁₉BrN₄O₂[5] | C₄H₁₀N₂ |

| Molar Mass | 269.38 g/mol [4] | 343.22 g/mol [5] | 86.14 g/mol |

| Appearance | Not specified | Not specified | Off-white solid[6] |

| Melting Point | Not specified | Not specified | 107 - 111 °C[6] |

| Boiling Point | Not specified | Not specified | 146 - 148 °C[6] |

| Solubility | No information available | No information available | No information available[6] |

Note: The properties of the target compound may vary.

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds, this compound is anticipated to present the following hazards.

| Hazard Class | GHS Hazard Statement (Code) | Source (Analogous Compound) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4] |

Signal Word: Warning

Hazard Pictograms:

Handling and Storage

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8] Change gloves immediately if contaminated.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[6]

3.2. General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

3.3. Storage Conditions

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store locked up.[7]

-

Incompatible materials: Strong oxidizing agents.[6]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][8] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[8]

Experimental Protocols: General Handling in a Research Setting

The following is a generalized protocol for handling this compound in a laboratory setting.

6.1. Weighing and Solution Preparation

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

-

Wear appropriate PPE, including gloves, a lab coat, and eye protection.

-

Carefully transfer the desired amount of the solid compound to a tared weighing vessel.

-

To prepare a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

-

If necessary, use sonication or gentle heating to aid dissolution.

6.2. Reaction Setup

-

Set up the reaction in a chemical fume hood.

-

Ensure all glassware is clean and dry.

-

If the reaction is air or moisture sensitive, use appropriate techniques such as a nitrogen or argon atmosphere.

-

Add reagents and solvents using syringes or cannulas as appropriate.

6.3. Post-Reaction Work-up and Purification

-

Quench the reaction carefully, considering any potential exothermic processes.

-

Perform extractions in a fume hood, ensuring the separatory funnel is properly vented.

-

For column chromatography, pack and run the column in a well-ventilated area.

-

Handle all waste, including solvents and contaminated materials, according to institutional and local regulations.

Biological Activity and Potential Signaling Pathways

Derivatives of pyrimidinylpiperazine have been shown to exhibit a range of biological activities. A significant number of these compounds act as ligands for G-protein coupled receptors, particularly serotonin (5-HT) and adrenergic receptors. For instance, 1-(2-Pyrimidinyl)piperazine is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[9] Some piperazinyl pyrimidine derivatives have also been investigated as gamma-secretase modulators for potential applications in Alzheimer's disease.[10]

The following diagram illustrates a generalized signaling pathway for a pyrimidinylpiperazine derivative acting as a 5-HT1A receptor agonist.

Caption: Generalized 5-HT1A receptor signaling pathway for a pyrimidinylpiperazine agonist.

Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of chemical compounds in a laboratory.